
tert-butyl N-(2,4-dinitrophenoxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2,4-dinitrophenoxy)carbamate, commonly known as dinoterb, is a herbicide that is used to control weeds in various crops. It was first introduced in the 1960s and has been widely used since then. Dinoterb belongs to the carbamate family of herbicides and is a selective herbicide, which means that it only targets certain types of weeds while leaving the crops unharmed.
Mecanismo De Acción
Dinoterb works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing death in the target weeds.
Efectos Bioquímicos Y Fisiológicos
Dinoterb has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to dinoterb can cause symptoms such as nausea, vomiting, headaches, and respiratory distress. Chronic exposure to dinoterb has been associated with an increased risk of cancer, neurological disorders, and reproductive problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dinoterb is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness in controlling weeds. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments.
Direcciones Futuras
Future research on dinoterb should focus on developing safer alternatives to this herbicide that are effective in controlling weeds without causing harm to non-target organisms. Additionally, more studies are needed to better understand the long-term effects of dinoterb exposure on human health and the environment.
Conclusion:
Dinoterb is a widely used herbicide that has been shown to be effective in controlling weeds in various crops. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments. Future research should focus on developing safer alternatives to this herbicide and better understanding its long-term effects on human health and the environment.
Métodos De Síntesis
Dinoterb is synthesized by reacting tert-butylamine with 2,4-dinitrophenol in the presence of phosgene. The reaction results in the formation of tert-butyl N-(2,4-dinitrophenoxy)carbamate, which is then purified and used as a herbicide.
Aplicaciones Científicas De Investigación
Dinoterb has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that dinoterb is highly effective in controlling weeds in various crops, including soybeans, peanuts, and cotton. It has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.
Propiedades
Número CAS |
17508-16-6 |
|---|---|
Nombre del producto |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
Fórmula molecular |
C11H13N3O7 |
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C11H13N3O7/c1-11(2,3)20-10(15)12-21-9-5-4-7(13(16)17)6-8(9)14(18)19/h4-6H,1-3H3,(H,12,15) |
Clave InChI |
DTYVDGWQRMBFGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
17508-16-6 |
Sinónimos |
tert-butyl (2,4-dinitrophenoxy)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



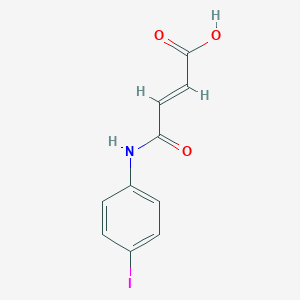
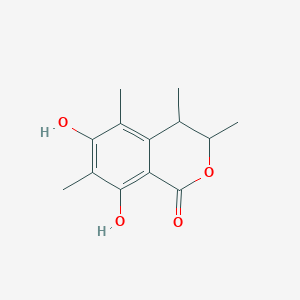
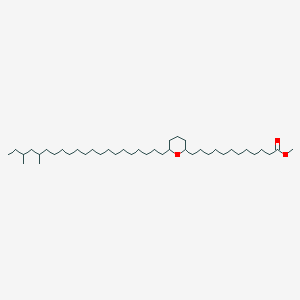
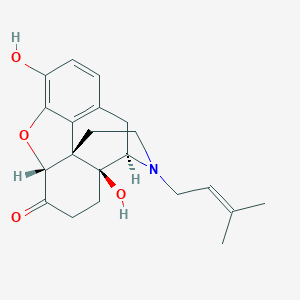
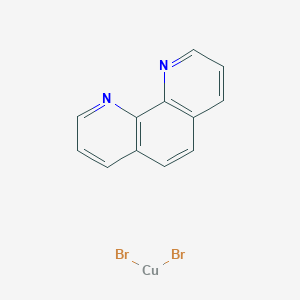
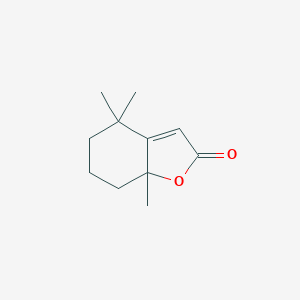
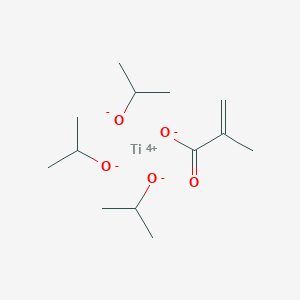
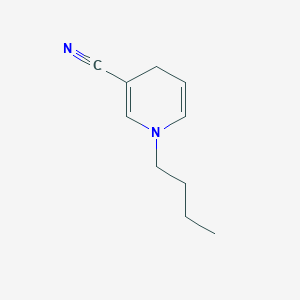

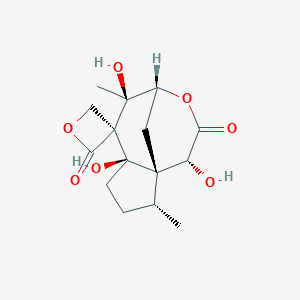
![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

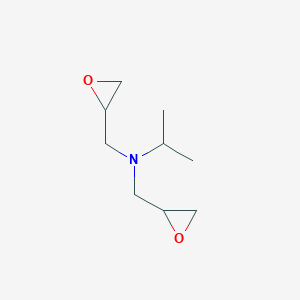
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)